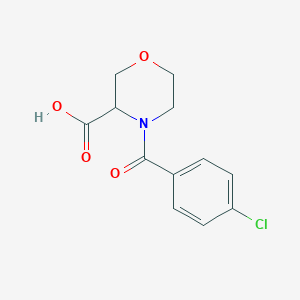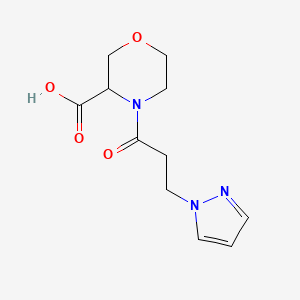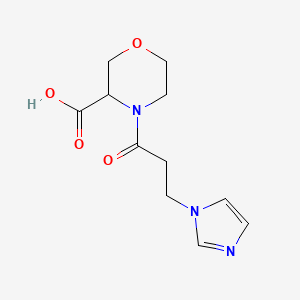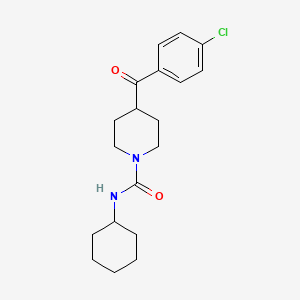
3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction of azides with nitriles. The benzoic acid moiety can be introduced via esterification reactions, while the quinoline ester group is often synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ester to quinoline amines.
Substitution: Nucleophilic substitution reactions can modify the tetrazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines.
Aplicaciones Científicas De Investigación
3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure.
Quinoline Esters: Compounds such as quinoline-8-carboxylic acid esters have similar quinoline ester groups.
Uniqueness
3-Tetrazol-1-yl-benzoic acid quinolin-8-yl ester is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
quinolin-8-yl 3-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c23-17(13-5-1-7-14(10-13)22-11-19-20-21-22)24-15-8-2-4-12-6-3-9-18-16(12)15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMWMOYSRDESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)N4C=NN=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)



![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)


![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
